Clocinizine

Schistosomiasis Drug Repurposing Antiparasitic

Research groups targeting Schistosoma mansoni often lack access to well-characterized chemical leads with in vivo-validated efficacy. Clocinizine (CAS 298-55-5) fills this gap as a chlorinated diphenylmethylpiperazine H1 antagonist with demonstrated antischistosomal activity. • In vitro EC50: 4.6 µM against adult S. mansoni worms. • In vivo: 86% worm burden reduction in murine model, comparable to praziquantel. • Structural advantage: Chlorine substitution enhances H1 selectivity and antiparasitic potency over non-chlorinated analogs. Supplied with full analytical characterization for drug discovery and SAR studies.

Molecular Formula C26H27ClN2
Molecular Weight 403.0 g/mol
CAS No. 298-55-5
Cat. No. B1239480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClocinizine
CAS298-55-5
Molecular FormulaC26H27ClN2
Molecular Weight403.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2
InChIKeyZSQANMZWGKYDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clocinizine (CAS 298-55-5): Procurement and Differentiation Guide for a First-Generation Diphenylmethylpiperazine Antihistamine


Clocinizine (CAS 298-55-5) is a first-generation antihistamine belonging to the diphenylmethylpiperazine class, characterized as a chlorinated structural analogue of cinnarizine [1]. It functions as a histamine H1 receptor antagonist, competitively inhibiting the binding of endogenous histamine to mitigate allergic and inflammatory responses [2]. It is marketed in Spain under the brand name Senioral in combination with phenylpropanolamine [1]. Recent research has identified a novel and potent antischistosomal activity for this compound, positioning it as a repurposing candidate beyond its classical antihistaminic use [3].

Clocinizine (CAS 298-55-5) vs. Analogs: Why Simple Substitution is Not Supported by Evidence


Substituting Clocinizine with its non-chlorinated parent analog, cinnarizine, or other first-generation antihistamines is not a scientifically equivalent choice, particularly in emerging research applications. Structure-activity relationship (SAR) studies for antihistamines indicate that the presence of a chlorine atom enhances antihistamine selectivity, thereby potentially reducing off-target anticholinergic effects [1]. This structural nuance translates into quantifiable performance differences; for instance, in antischistosomal assays, the chlorinated Clocinizine demonstrates superior potency compared to cinnarizine [2]. Furthermore, in vivo efficacy against Schistosoma mansoni infection is comparable to the standard-of-care drug praziquantel, a benchmark not established for many other antihistamines [2]. Procurement decisions must therefore be guided by specific experimental endpoints, as generic substitution will not replicate the unique activity profile validated for this chlorinated compound.

Clocinizine (CAS 298-55-5) Quantitative Differentiation Evidence


In Vitro Antischistosomal Potency: Clocinizine is 1.5x More Potent than its Parent Analog Cinnarizine

Clocinizine, a chlorinated analogue of cinnarizine, exhibits significantly greater in vitro potency against adult Schistosoma mansoni worms. The EC50 for clocinizine is 4.6 µM, compared to an EC50 of 7.1 µM for cinnarizine in the same assay system [1].

Schistosomiasis Drug Repurposing Antiparasitic Phenotypic Screening

In Vivo Efficacy in Murine Model: Clocinizine is Comparable to the Standard-of-Care Drug Praziquantel

In a murine model of S. mansoni infection, a single oral dose of clocinizine (400 mg/kg) achieved an 86.4% reduction in total worm burden and an 89% reduction in egg production, a level of efficacy comparable to the same dose of the gold-standard drug, praziquantel (90% worm burden reduction, 84% egg count reduction) [1].

Schistosomiasis In Vivo Model Drug Discovery Neglected Tropical Disease

Class-Selective Antihistaminic Mechanism: Potential for Reduced Off-Target Anticholinergic Effects Compared to Other 1st Generation Antihistamines

Structure-activity relationship (SAR) analysis for the diphenylmethylpiperazine class suggests that the presence of the chlorine atom in clocinizine enhances selectivity for the histamine H1 receptor, thereby reducing the likelihood of off-target anticholinergic side effects commonly associated with first-generation antihistamines [1]. This is a class-level inference based on SAR trends; direct selectivity data against specific muscarinic receptor subtypes for clocinizine is not available in the current literature.

SAR Histamine Antagonist Selectivity Anticholinergic

Validated Antischistosomal Selectivity: Low Cytotoxicity Profile in Mammalian Cells

Clocinizine demonstrates a favorable selectivity index (SI) in antischistosomal studies. The compound exhibits an EC50 of 4.6 µM against S. mansoni while showing no significant cytotoxicity against Vero mammalian cells up to 200 µM, yielding a selectivity index >43 [1]. This indicates a wide therapeutic window between its antiparasitic and cytotoxic concentrations.

Selectivity Index Cytotoxicity Vero cells Therapeutic Window

Recommended Applications for Clocinizine (CAS 298-55-5) Based on Current Evidence


Lead Compound for Antischistosomal Drug Discovery and Development

Clocinizine is best applied as a lead compound in drug discovery programs targeting Schistosoma mansoni. Its validated in vitro potency (EC50 of 4.6 µM) and in vivo efficacy (86% worm burden reduction) in a murine model, which is comparable to praziquantel, make it a strong candidate for further medicinal chemistry optimization, preclinical safety evaluation, and potential clinical repurposing [1]. Research groups focused on neglected tropical diseases will find this a high-value starting point.

Chemical Probe for Investigating Chlorine-Substitution SAR in Diphenylmethylpiperazines

This compound serves as a valuable chemical probe for structure-activity relationship (SAR) studies focused on the diphenylmethylpiperazine class. As a chlorinated analogue of cinnarizine, it provides a direct comparator for investigating how halogen substitution affects pharmacodynamics, such as the 1.5-fold increase in antischistosomal potency and the potential enhancement in H1 receptor selectivity over muscarinic targets [1][2]. It is an essential tool for academic and industrial medicinal chemistry labs exploring this scaffold.

Reference Standard for Analytical Method Development in Pharmaceutical Quality Control

Clocinizine is a fully characterized chemical compound suitable for use as a reference standard in analytical method development (AMD) and method validation (AMV) for pharmaceutical quality control applications. It is compliant with regulatory guidelines and can serve as a traceable standard for HPLC determination in cough-cold preparations and other formulations containing this API or its related substances [3].

Research Tool for Studying Histamine H1 Receptor-Mediated Pathways

As a known first-generation H1-antihistamine, clocinizine can be used in basic research to study the role of histamine signaling and H1 receptor antagonism in various cellular and physiological processes. This includes investigations into inflammatory pathways, such as the NF-κB immune response transcription factor and the phospholipase C/PIP2 signaling pathways, where it may be used to modulate histamine-induced responses [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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